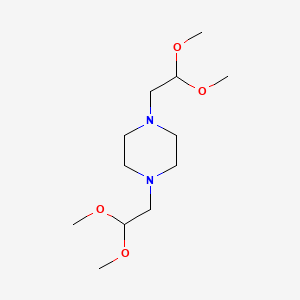
4-ethyl-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide, commonly known as MEOP, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. MEOP belongs to the class of indole-based compounds and has been synthesized using various methods.
作用机制
The exact mechanism of action of MEOP is not fully understood. However, studies have shown that MEOP can modulate various neurotransmitter systems, including serotonin, dopamine, and norepinephrine. MEOP also has antioxidant properties and can reduce oxidative stress in cells.
Biochemical and Physiological Effects:
MEOP has been shown to have various biochemical and physiological effects. In animal studies, MEOP has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is essential for neuronal survival and function. MEOP has also been shown to reduce inflammation and oxidative stress in cells. In addition, MEOP can improve cognitive function and enhance memory retention.
实验室实验的优点和局限性
MEOP has several advantages for lab experiments, including its low toxicity and high solubility in water. However, MEOP is a relatively new compound, and its long-term effects on human health are not yet fully understood. Furthermore, MEOP can be expensive to synthesize, which can limit its use in large-scale experiments.
未来方向
There are several future directions for MEOP research. In neuroscience, MEOP can be further studied for its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In cancer research, MEOP can be studied as a potential treatment for various types of cancer, including breast, lung, and prostate cancer. MEOP can also be studied for its potential use in drug delivery systems due to its high solubility in water.
Conclusion:
MEOP is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. MEOP has been shown to have neuroprotective, antidepressant, and anticancer properties. MEOP can modulate various neurotransmitter systems, reduce inflammation and oxidative stress, and improve cognitive function. Although MEOP has several advantages for lab experiments, its long-term effects on human health are not yet fully understood. There are several future directions for MEOP research, including its potential use in drug delivery systems and its therapeutic applications in neurodegenerative diseases and cancer.
合成方法
MEOP can be synthesized using various methods, including the reaction of 4-ethyl-1H-indole-3-carboxylic acid with 1-(2-methoxyethyl)piperazine and carbonyldiimidazole. Another method involves the reaction of 4-ethyl-1H-indole-3-carboxylic acid with N-(2-methoxyethyl)piperazine in the presence of N,N'-dicyclohexylcarbodiimide. The yield of MEOP using these methods ranges from 50-70%.
科学研究应用
MEOP has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and cancer research. In neuroscience, MEOP has been shown to have neuroprotective effects and can enhance cognitive function. In psychiatry, MEOP has been studied as a potential treatment for anxiety and depression. In cancer research, MEOP has been shown to have anticancer properties and can inhibit the growth of cancer cells.
属性
IUPAC Name |
4-ethyl-N-[1-(2-methoxyethyl)indol-3-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-3-20-8-10-21(11-9-20)18(23)19-16-14-22(12-13-24-2)17-7-5-4-6-15(16)17/h4-7,14H,3,8-13H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBNIGPRGQPDDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NC2=CN(C3=CC=CC=C32)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(benzo[d]thiazol-2-yl)-N-(4-nitrobenzylidene)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B2755713.png)
![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2755714.png)
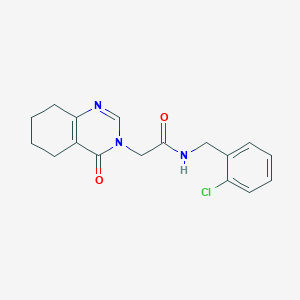
![1-(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B2755717.png)
![9-(3-hydroxypropyl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2755718.png)
![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2755719.png)
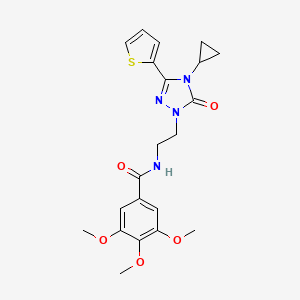
![4-[2-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2755723.png)
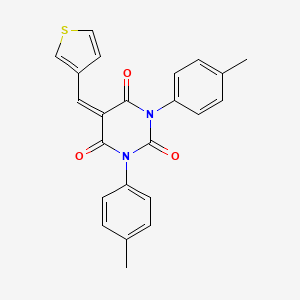
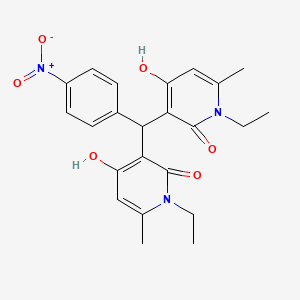

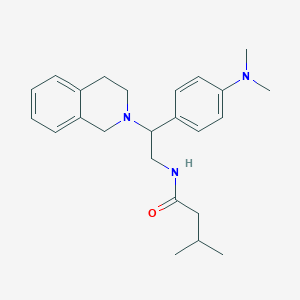
![Phenyl[(phenylsulfonyl)amino]acetic acid](/img/structure/B2755733.png)
